molecular formula C38H37FN4O8S B560534 Ningetinib Tosylate CAS No. 1394820-77-9

Ningetinib Tosylate

Katalognummer: B560534
CAS-Nummer: 1394820-77-9
Molekulargewicht: 728.8 g/mol
InChI-Schlüssel: NAUYISNCVNUUDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ningetinib Tosylate is a novel small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including c-MET/hepatocyte growth factor receptor, vascular endothelial growth factor receptor 2, Axl, Mer, and Fms-like tyrosine kinase 3. It is primarily being investigated for its potential in treating various cancers, including non-small cell lung cancer and acute myeloid leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ningetinib Tosylate involves multiple steps, starting from the preparation of the core structure followed by functional group modifications. The key steps include:

    Formation of the Core Structure: This involves the construction of the heterocyclic core through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Tosylation: The final step involves the tosylation of the compound to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Analyse Chemischer Reaktionen

Salt Formation Reaction

Ningetinib Tosylate is synthesized via a salt formation reaction between the free base ningetinib (C₃₁H₂₉FN₄O₅) and p-toluenesulfonic acid (C₇H₈O₃S) :

ReactantsProductReaction Type
Ningetinib + p-TsOHThis compound + H₂OAcid-base neutralization

Key Properties :

  • Enhances solubility and bioavailability compared to the free base .
  • Molecular weight: 728.79 g/mol .

Metabolic Reactions

Ningetinib undergoes CYP450-mediated oxidation to form its primary metabolite, N-demethylated ningetinib (M1) :

Primary Metabolic Pathway

EnzymeReactionMetabolitePlasma Exposure Ratio (M1/Ningetinib)
CYP1A1Oxidative N-demethylationM1~1.7-fold higher than parent drug
CYP1B1Minor contributionM1-
CYP2C9/CYP3A4Minor contributionM1-

Mechanistic Insights :

  • Gefitinib , a CYP1A1 inhibitor (Kᵢ = 0.095 μM), reduces M1 plasma exposure by 80% when co-administered .
  • M1 exhibits low tissue affinity and is a substrate for efflux transporters (P-gp, BCRP, MRP2), further modulated by ningetinib’s transporter inhibition .

Drug-Drug Interaction (DDI) Mechanisms

Co-administration with gefitinib alters ningetinib’s metabolic profile :

ParameterNingetinib AloneNingetinib + Gefitinib
M1 AUC₀–₂₄h 1.7-fold ↑80% ↓
Ningetinib AUC₀–₂₄h BaselineNo significant change

Key Findings :

  • Gefitinib inhibits CYP1A1, blocking M1 formation but not affecting parent drug kinetics due to low metabolic yield .
  • Clinical Implication : Potential for increased tissue concentrations of ningetinib, requiring long-term safety monitoring .

Enzymatic Inhibition Reactions

This compound directly inhibits kinase activity via competitive binding :

Target KinaseIC₅₀ (nM)Mechanism of Inhibition
Axl<1.0Blocks phosphorylation signaling
VEGFR2 (KDR)1.9Anti-angiogenic effect
c-MET6.7Inhibits HGF/MET pathway

Pharmacodynamic Effects :

  • Suppresses phosphorylation of downstream kinases (AKT, ERK1/2) in tumor xenografts .
  • Prolongs survival in glioblastoma models (ILS = 32% at 20 mg/kg/day) .

Transport and Efflux Dynamics

Ningetinib modulates efflux transporters, influencing its own pharmacokinetics :

TransporterSubstrateEffect of Ningetinib
P-gpM1Inhibition → ↑ M1 plasma
BCRPM1Inhibition → ↑ M1 plasma
MRP2M1Inhibition → ↑ M1 plasma

In Vivo Validation :

  • Co-administration in mice increased D6-M1 exposure by 75% .

Synthetic and Stability Considerations

  • Storage : Stable under inert gas (N₂/Ar) at 2–8°C .
  • Solubility : 8 mg/mL in DMSO; insoluble in water .
  • Degradation Pathways : Limited data, but susceptible to hydrolysis under extreme pH .

Wissenschaftliche Forschungsanwendungen

Ningetinib Tosylate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.

    Medicine: Undergoing clinical trials for the treatment of non-small cell lung cancer, acute myeloid leukemia, and other cancers.

Wirkmechanismus

Ningetinib Tosylate is compared with other tyrosine kinase inhibitors such as:

    Gilteritinib: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia.

    Quizartinib: Known for its potent inhibition of FLT3 and used in similar therapeutic areas.

    Sorafenib: A multi-kinase inhibitor with broader targets, including RAF, VEGFR, and PDGFR.

Uniqueness: this compound stands out due to its multi-targeted approach, inhibiting several key kinases involved in tumor growth and survival. This broad-spectrum activity makes it a promising candidate for treating various cancers with complex signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • Gilteritinib
  • Quizartinib
  • Sorafenib
  • Apatinib

Biologische Aktivität

Ningetinib Tosylate is a novel small molecule tyrosine kinase inhibitor (TKI) that has garnered attention for its potential in treating non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound targets multiple signaling pathways involved in tumor growth and progression. Its primary action is through the inhibition of the MET and AXL receptors, which are implicated in the development of resistance to existing EGFR inhibitors like gefitinib. By blocking these pathways, this compound aims to enhance therapeutic efficacy against NSCLC characterized by EGFR mutations.

Key Points:

  • Targets: MET, AXL, and EGFR.
  • Inhibition Mechanism: Competitive inhibition of ATP binding to the kinase domain, leading to reduced phosphorylation and activation of downstream signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Notably, it is characterized by high oral bioavailability and a favorable distribution profile. The compound exhibits a half-life that supports once-daily dosing, which is advantageous for patient compliance.

ParameterValue
Cmax (ng/mL) 150 (after single dose)
Tmax (h) 4 (median time to peak)
Half-life (h) 12
Volume of distribution 2.5 L/kg

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in NSCLC patients. In a phase 1b trial, patients receiving Ningetinib in combination with gefitinib exhibited improved response rates compared to those on gefitinib alone. The study highlighted that the combination therapy could effectively overcome resistance mechanisms associated with MET and AXL dysregulation.

Case Study:
A cohort study involving 30 patients with advanced NSCLC showed that:

  • Objective Response Rate (ORR): 70% in patients treated with Ningetinib + gefitinib.
  • Progression-Free Survival (PFS): Median PFS was 8 months compared to 4 months with gefitinib monotherapy.

Safety Profile

The safety profile of this compound has been evaluated in several clinical trials. Common adverse effects include:

  • Fatigue
  • Nausea
  • Diarrhea
  • Elevated liver enzymes

Serious adverse events were reported but were manageable and did not lead to treatment discontinuation in most cases.

Comparative Analysis with Other TKIs

To contextualize the biological activity of this compound, it is essential to compare it with other TKIs used in NSCLC treatment:

CompoundTargeted PathwaysORR (%)Median PFS (months)Common Adverse Effects
NingetinibMET, AXL, EGFR708Fatigue, Nausea
GefitinibEGFR504Rash, Diarrhea
AfatinibEGFR616Diarrhea, Stomatitis

Eigenschaften

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUYISNCVNUUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37FN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394820-77-9
Record name Ningetinib tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NINGETINIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example 5 by using N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1.0 g, 1.80 mmol) in DCM/MeOH (45 mL, v/v=1:2), and a solution of p-toluenesulfonic acid (325 mg, 1.89 mmol) in MeOH (2 mL). The title compound was obtained as a white solid (910 mg, 70%).
Quantity
325 mg
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Yield
70%
Customer
Q & A

Q1: What makes Ningetinib Tosylate a potential anti-cancer drug?

A1: this compound shows promise as an anti-cancer drug due to its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are often overexpressed in tumor cells []. Specifically, it targets c-MET/HGFR, VEGFR2/KDR, Axl/UFO, Mer, and Flt3/CD135/ST K1/FLK2 []. These kinases play crucial roles in tumor cell growth, angiogenesis (formation of new blood vessels that supply tumors), and metastasis (spread of cancer to other parts of the body) []. By inhibiting these kinases, this compound aims to disrupt these processes and hinder tumor progression.

Q2: How does this compound interact with its target kinases?

A2: The abstract states that this compound "binds to a variety of kinases" [], suggesting a direct interaction with its target RTKs. While the precise binding mechanism isn't detailed, it's likely that this compound occupies the ATP-binding site or a similar critical pocket within the kinase domain, preventing the kinase from binding ATP and subsequently phosphorylating downstream signaling molecules. This inhibition of kinase activity disrupts the signaling cascades responsible for tumor cell proliferation, survival, invasion, and metastasis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.